N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-12(17)15-14-16-13(9(2)19-14)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWITERRQZDPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thiazole intermediate.
Attachment of the Propanamide Moiety: The final step involves the acylation of the thiazole derivative with propanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating bioactive metabolites.
Mechanistic Notes :
-
Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.
Oxidation Reactions
The thiazole ring and methoxyphenyl group participate in oxidation reactions, often altering biological activity.
Key Findings :
-
Thiazole sulfur oxidation to sulfoxides is reversible under reducing conditions.
-
Methoxy group oxidation to quinone structures enhances electrophilicity, enabling cross-coupling reactions.
Nucleophilic Substitution
The methyl group at position 5 of the thiazole ring undergoes free radical substitution, while the methoxy group participates in electrophilic aromatic substitution (EAS).
Mechanistic Insights :
-
Bromination occurs para to the methoxy group due to its strong electron-donating effect .
-
Free radical chlorination at the methyl group proceeds via a chain mechanism.
Condensation and Cyclization
The propanamide side chain participates in condensation reactions to form fused heterocycles, expanding structural diversity.
Applications :
-
Schiff base derivatives exhibit enhanced antimicrobial activity compared to the parent compound .
-
Cyclized products show improved metabolic stability in pharmacokinetic studies .
Reduction Reactions
Selective reduction of the amide group or aromatic ring modifies electronic properties.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Amide reduction | 0°C, 2 hr | LiAlH₄, dry ether | Corresponding amine derivative | |
| Catalytic hydrogenation | 50 psi H₂, 6 hr | Pd/C, ethanol | Dihydrothiazole analog |
Notable Outcomes :
-
Amide reduction to amine increases basicity, facilitating salt formation for drug formulation.
-
Hydrogenation of the thiazole ring disrupts aromaticity, altering binding affinity to biological targets.
Metal Coordination
The thiazole nitrogen and amide oxygen act as ligands for transition metals, enabling catalytic or therapeutic applications.
Research Implications :
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives, including those similar to N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide, exhibit anticonvulsant properties. A study highlighted that thiazole-integrated compounds demonstrated significant anticonvulsant activity in various models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
Antimicrobial Properties
Thiazole derivatives have shown promising antimicrobial activity against a range of pathogens. A study reported that certain thiazole compounds displayed significant inhibitory effects against bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents. These findings suggest that this compound could be further explored for its antimicrobial applications .
Cytotoxicity Against Cancer Cell Lines
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, thiazole derivatives have been linked to selective cytotoxicity against human glioblastoma and melanoma cells. The presence of the methoxy group and specific substitutions on the thiazole ring are believed to contribute to enhanced anticancer activity. For instance, compounds with similar structures have shown IC50 values in the range of 10–30 µM against these cancer types .
Mechanistic Insights
Studies suggest that the mechanism of action for thiazole-containing compounds may involve the induction of apoptosis in cancer cells. This is often mediated through pathways involving oxidative stress and mitochondrial dysfunction. The structural features of this compound may play a crucial role in modulating these pathways, warranting further investigation into its anticancer mechanisms .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazole Ring : This can be achieved through reactions involving thioamides and haloketones.
- Introduction of Substituents : Utilizing Friedel-Crafts acylation to introduce the methoxyphenyl group can enhance biological activity.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide can be contextualized by comparing it to the following analogs:
Structural Features
Key Observations :
- The target compound lacks the oxadiazole-sulfanyl or sulfonyl moieties present in analogs like 8d–8h and , which are critical for enzyme binding in ALP inhibition .
- The 4-methoxyphenyl group is a common feature in several analogs, contributing to π-π stacking interactions in enzyme active sites .
Physicochemical Properties
Key Observations :
- The propanamide carbonyl (C=O) in the target compound and analogs resonates at δ ~168 ppm in ¹³C-NMR, consistent with amidic character .
- Methyl groups on the thiazole ring (e.g., 5-methyl in the target compound) exhibit upfield shifts (~11 ppm in ¹³C-NMR) due to electron-donating effects .
Key Differentiators
Biological Activity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C22H24N2O3S
- Molecular Weight : 396.5 g/mol
- CAS Number : 667867-97-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : The thiazole moiety in the compound is known to exhibit cytotoxic effects against several cancer cell lines. Studies indicate that compounds with similar thiazole structures can induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival pathways, such as Bcl-2 .
- Antiviral Properties : Thiazole derivatives have shown promise as antiviral agents. Compounds structurally related to this compound have been reported to inhibit viral replication by targeting viral polymerases and other essential enzymes .
- Neuroprotective Effects : Some thiazole-based compounds have demonstrated neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .
Antitumor Activity
The following table summarizes the cytotoxicity data for this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (human epidermoid carcinoma) | <10 | Induction of apoptosis via Bcl-2 inhibition |
| U251 (human glioblastoma) | 15 | Cell cycle arrest and apoptosis induction |
| MCF7 (breast cancer) | 12 | Inhibition of proliferation via ER signaling |
Case Studies
-
Study on Antitumor Efficacy :
A recent study evaluated the efficacy of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value below 10 µM in A431 cells, indicating strong potential as an anticancer agent . -
Antiviral Activity Evaluation :
In vitro assays demonstrated that thiazole derivatives similar to this compound effectively inhibited viral replication in Hepatitis C virus models, showcasing an EC50 value of 0.35 µM against NS5B polymerase . -
Neuroprotective Study :
Research involving neuroprotection indicated that thiazole derivatives could mitigate oxidative stress in neuronal cell cultures, suggesting a potential therapeutic role in neurodegenerative diseases .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide?
Answer:
The synthesis typically involves a multi-step process:
Core Formation: Cyclization of precursors (e.g., thiourea derivatives or hydrazine analogs) to construct the thiazole ring. Temperature control (60–80°C) and solvent selection (ethanol or methanol) are critical for yield optimization .
Functionalization: Introduction of the 4-methoxyphenyl and propanamide groups via nucleophilic substitution or coupling reactions. Catalysts like HCl or NaOH are often used to accelerate amide bond formation .
Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol-DMF mixtures ensures >95% purity .
Key Analytical Tools:
- NMR Spectroscopy: To confirm regiochemistry (e.g., δ 2.5–3.5 ppm for methyl groups, δ 7.0–8.0 ppm for aromatic protons) .
- Mass Spectrometry: For molecular ion validation (e.g., [M+H]+ at m/z 331.3) .
Basic: How is the compound characterized structurally, and what spectral discrepancies commonly arise?
Answer:
Primary Techniques:
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks. Example: C–S bond lengths (~1.7 Å) confirm thiazole geometry .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O–C from methoxyphenyl) .
Common Discrepancies: - 13C-NMR Shifts: Methyl groups on the thiazole ring may show δ 10–12 ppm vs. δ 14–16 ppm in analogs due to electronic effects .
- Mass Fragmentation: Loss of the methoxyphenyl moiety ([M–C₇H₇O]+) can occur, requiring collision-induced dissociation (CID) for confirmation .
Advanced: How can structure-activity relationships (SAR) be systematically analyzed for this compound’s bioactivity?
Answer:
Methodology:
Functional Group Variation: Synthesize analogs with substituents (e.g., halogens, nitro groups) at the 4-methoxyphenyl or thiazole positions. Compare inhibitory activities (e.g., IC₅₀ values against alkaline phosphatase) .
Computational Modeling:
- Docking Studies: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., alkaline phosphatase active site).
- QSAR Models: Corrogate electronic parameters (Hammett σ) with bioactivity data to identify critical substituents .
Example SAR Finding:
- 4-Methylphenyl Analog (8d): IC₅₀ = 1.878 ± 0.07 mM (vs. 5.242 mM for KH₂PO₄ standard), highlighting methyl’s role in enhancing inhibitory potency .
Advanced: What computational strategies are effective for resolving contradictions in crystallographic or spectral data?
Answer:
Approaches:
DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental NMR shifts. Discrepancies >0.5 ppm suggest misassignment or conformational flexibility .
Dynamics Simulations: Run MD simulations (e.g., GROMACS) to assess solvent effects on NMR peaks or hydrogen-bond stability in crystal structures .
Case Study:
- Thiazole-Propanamide Torsion Angles: Discrepancies between X-ray and DFT models (>10°) may indicate crystal packing forces distorting the gas-phase conformation .
Basic: How is the compound’s stability evaluated under varying storage or reaction conditions?
Answer:
Stability Protocols:
Thermal Stability: Thermogravimetric analysis (TGA) up to 300°C; degradation onset >200°C confirms suitability for high-temperature reactions .
pH Sensitivity: Incubate in buffers (pH 2–12) and monitor via HPLC. Degradation peaks at pH <3 suggest acid-labile amide bonds .
Light Exposure: UV-vis spectroscopy tracks photodegradation (λmax shifts >10 nm indicate structural changes) .
Advanced: How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?
Answer:
Experimental and Computational Tools:
Kinetic Studies: Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., thiourea cyclization at 70°C) .
Isotope Labeling: Use ¹³C-labeled precursors to trace carbon migration during thiazole formation .
Mechanistic Modeling: Calculate activation energies (ΔG‡) for proposed pathways (e.g., [1,3]-prototropic shifts vs. radical mechanisms) using Gaussian .
Basic: What are the compound’s primary applications in medicinal chemistry research?
Answer:
Key Research Areas:
Antimicrobial Screening: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 25 µg/mL indicates potency) .
Enzyme Inhibition: Assess IC₅₀ against targets like alkaline phosphatase or kinases using colorimetric assays (e.g., pNPP substrate) .
Drug-Delivery Systems: Conjugate with PEGylated nanoparticles to enhance solubility (>5 mg/mL in PBS) and bioavailability .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Troubleshooting Steps:
Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed amides) that may confound activity readings .
Cell Line Specificity: Compare activity in multiple lines (e.g., HeLa vs. MCF-7) to rule out cell-type-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
